molecular formula C16H20ClF3N4O B10966541 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone

Cat. No.: B10966541
M. Wt: 376.80 g/mol
InChI Key: RNKTUUDXBRIIJB-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE is a complex organic compound characterized by its unique structural features, including a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE typically involves multi-step synthetic routesIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring and its substituents play a crucial role in binding to target proteins or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C16H20ClF3N4O

Molecular Weight

376.80 g/mol

IUPAC Name

1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone

InChI

InChI=1S/C16H20ClF3N4O/c17-13-14(10-3-4-10)24(21-15(13)16(18,19)20)9-12(25)23-7-6-22-5-1-2-11(22)8-23/h10-11H,1-9H2

InChI Key

RNKTUUDXBRIIJB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)CN3C(=C(C(=N3)C(F)(F)F)Cl)C4CC4

Origin of Product

United States

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